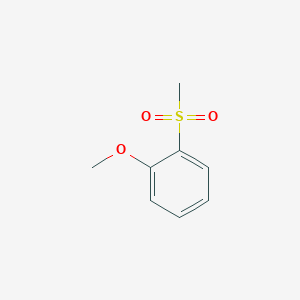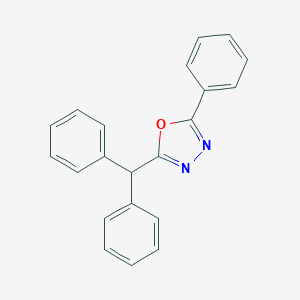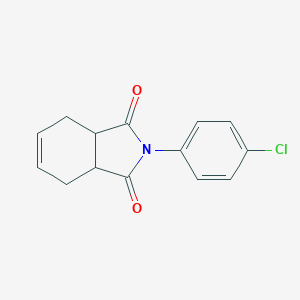
N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, otherwise known as N-(p-chlorophenyl)-4-cyclohexene-1,2-dicarboxamide, is an organic compound that has been used in a variety of scientific research applications. This compound has been utilized in the synthesis of a variety of different molecules, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Mass Spectrometric Analysis
Mass spectrometry has been utilized to analyze N-substituted cyclohexene-1,2-dicarboximides, demonstrating characteristic ions and evidence for hydrogen migration, providing insights into the molecular structure and reactivity of these compounds (Mitchell & Waller, 1970).
Synthesis and Characterization
Synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with chlorophenyl substituents, have been conducted. These studies offer detailed insights into the crystal structures and molecular conformations of these compounds, contributing to the development of new materials with potential applications in various fields (Özer et al., 2009).
Anticonvulsant Applications
Research on anticonvulsant enaminones has revealed the structural characteristics and hydrogen bonding patterns of compounds with p-chlorophenyl substituents, providing a foundation for the development of new anticonvulsant drugs (Kubicki et al., 2000).
Fungicide Photodegradation
Studies on the photodegradation of dicarboximide fungicides, such as procymidone and captan, highlight the importance of understanding the environmental fate of these compounds and their degradation mechanisms (Schwack et al., 1995).
Antimicrobial Activities
Research into the synthesis of new compounds with potential antimicrobial activities, including those derived from cyclohexene-1,2-dicarboximide, underscores the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Hafez et al., 2016).
Polymerization Processes
The alternating ring-opening polymerization of cyclohexene oxide with various anhydrides, catalyzed by metal complexes, represents an area of research focusing on the development of new polymeric materials with diverse applications (Nejad et al., 2012).
Photochemistry and Photocatalysis
Investigations into the photochemistry of aromatic compounds, including those involving chlorophenyl groups, provide insights into the mechanisms of photoinduced reactions and the potential for developing new photocatalytic processes (Protti et al., 2004).
Graft Copolymerization
The graft copolymerization of N-[4-(N'-substituted amino carbonyl)phenyl] maleimide onto poly(vinyl chloride) films demonstrates the potential for modifying polymer surfaces to impart new properties, such as thermal stability and UV resistance (Abdel-Naby, 2001).
Biomimetic Electron Transfer
A green perylene-based analogue of chlorophyll a has been developed for biomimetic electron transfer, highlighting the potential for designing chlorophyll-inspired materials for energy conversion and storage applications (Lukas et al., 2002).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
It is suggested that similar compounds, like chlorphenesin, block nerve impulses (or pain sensations) that are sent to the brain .
Biochemical Pathways
It is suggested that similar compounds, like chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .
Pharmacokinetics
Chlorphenesin, a similar compound, is known to be rapidly and completely absorbed, metabolized in the liver, and 85% of a dose is excreted within 24 hours as the glucuronide metabolite .
Action Environment
It is known that the environment can significantly influence the action and efficacy of similar compounds .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-2,5-8,11-12H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBNTQRVWHUJOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962878 |
Source


|
| Record name | 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
CAS RN |
43069-64-3 |
Source


|
| Record name | N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043069643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

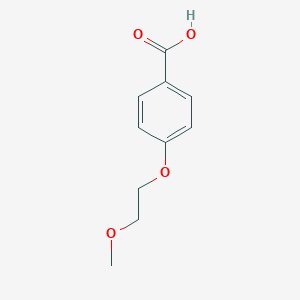


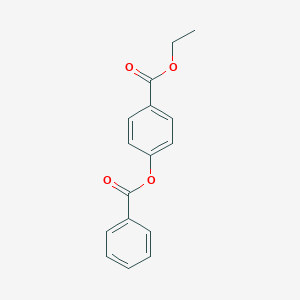
![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)
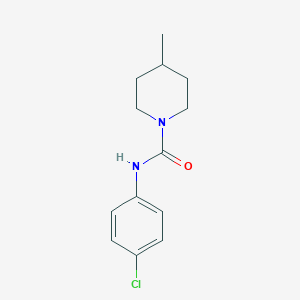
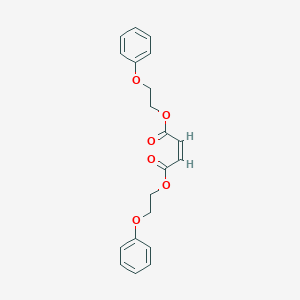
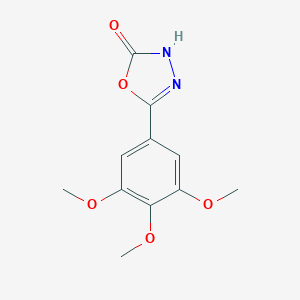


![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)
